1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine
Description
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine is a cyclopropane-containing piperazine derivative with a 4-fluorophenyl substituent. Its structure combines a rigid cyclopropane core with a flexible piperazine moiety, which may influence both binding affinity and metabolic stability.
Properties
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3/c15-12-1-3-13(4-2-12)18-9-7-17(8-10-18)11-14(16)5-6-14/h1-4H,5-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKCFLLEFOMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487905-36-1 | |
| Record name | 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine typically involves the reaction of 4-(4-fluorophenyl)piperazine with cyclopropanecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds related to 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine may act as inverse agonists for cannabinoid receptor type 1 (CB1). Such activity is promising for developing antiobesity medications with fewer central nervous system side effects compared to first-generation CB1 antagonists like rimonabant. For example, a related compound demonstrated selective binding to CB1 with a Ki value of 220 nM, suggesting potential for therapeutic applications in obesity management and metabolic disorders .
Inhibition of Tyrosinase
The compound's structural analogs have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders. Studies have shown that certain derivatives exhibit competitive inhibition against tyrosinase from Agaricus bisporus, which could lead to new topical agents for skin lightening .
Case Study 1: Cannabinoid Receptor Antagonism
In a study focusing on the pharmacodynamics of piperazine analogs, compounds similar to this compound were evaluated for their efficacy in modulating CB1 activity. The results indicated that these compounds could effectively reduce G protein coupling activity at CB1, providing insights into their potential use as therapeutic agents for obesity and related metabolic conditions .
Case Study 2: Tyrosinase Inhibition
Another research effort investigated the design and synthesis of piperazine derivatives aimed at enhancing tyrosinase inhibition. The study revealed that specific modifications to the piperazine ring significantly increased inhibitory activity against tyrosinase, highlighting the importance of structural optimization in drug design . The most promising derivatives showed no cytotoxicity while effectively reducing melanin synthesis in vitro.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues
Phenyl vs. Fluorophenyl Substituents
- 1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine (CAS 1427990-44-0):
- 1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride :
Core Structure Modifications
- (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine: Molecular Formula: C₁₁H₂₃N₃ Key Difference: Replacement of cyclopropane with a cyclohexane ring increases conformational flexibility.
- 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine :
Piperazine Substituent Variations
- 2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine :
- Molecular Formula : C₁₅H₂₄FN₃
- Key Difference : An ethyl group on piperazine and a branched propane backbone may enhance steric bulk, affecting both receptor selectivity and solubility .
Biological Activity
1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, target interactions, and therapeutic implications.
Molecular Structure and Properties
- Molecular Formula : C14H19FN4
- Molecular Weight : 264.33 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane moiety linked to a piperazine ring substituted with a fluorophenyl group, which is critical for its biological activity.
This compound primarily interacts with various neurotransmitter receptors and transporters. Its mechanism includes:
- Serotonin Receptor Modulation : The compound exhibits affinity for serotonin receptors (5-HT), influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders.
These interactions suggest potential applications in treating conditions like depression, anxiety disorders, and schizophrenia.
Antidepressant Effects
A study evaluated the antidepressant-like effects of similar piperazine derivatives, indicating that compounds with a fluorophenyl substitution can enhance serotonin levels in synaptic clefts. This was evidenced by increased scores in behavioral tests such as the forced swim test (FST) in rodent models .
Neuroprotective Properties
Research has shown that piperazine derivatives can exhibit neuroprotective effects against oxidative stress. For instance, compounds structurally related to this compound were found to reduce neuronal cell death in models of neurodegenerative diseases by modulating apoptotic pathways .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of piperazine possess antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific data on this compound is limited.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
